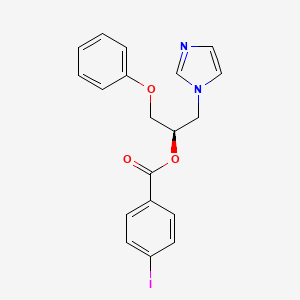
Benzoic acid, 4-iodo-, (1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-iodo-, (1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl ester: is a complex organic compound that combines several functional groups, including an ester, an iodinated aromatic ring, and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-iodo-, (1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl ester typically involves multiple steps:
Formation of the Ester Linkage: The initial step involves the esterification of 4-iodobenzoic acid with (1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodinated aromatic ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: 4-iodobenzoic acid and (1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethanol.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: The imidazole moiety can act as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the imidazole ring.
Protein Binding: Can interact with proteins, affecting their function.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of Benzoic acid, 4-iodo-, (1R)-1-(1H-imidazol-1-ylmethyl)-2-phenoxyethyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The ester linkage allows for hydrolysis, releasing active components that can interact with biological targets.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 4-iodobenzoic acid and its esters.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxylic acid esters.
Phenoxyethyl esters: Compounds like phenoxyacetic acid esters.
Uniqueness
Combination of Functional Groups: The unique combination of an iodinated aromatic ring, an imidazole moiety, and an ester linkage.
Potential Bioactivity: The specific arrangement of these groups may confer unique biological activities not seen in simpler analogs.
特性
IUPAC Name |
[(2R)-1-imidazol-1-yl-3-phenoxypropan-2-yl] 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O3/c20-16-8-6-15(7-9-16)19(23)25-18(12-22-11-10-21-14-22)13-24-17-4-2-1-3-5-17/h1-11,14,18H,12-13H2/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHXSOIUBWTNI-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@@H](CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2870656.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2870657.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2870664.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2870665.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2870666.png)

![8-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2870671.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2870672.png)
![2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2870673.png)
